molecular formula C24H19ClN2O3 B3004372 3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(4-methoxybenzoyl)-1H-pyrazole CAS No. 477713-40-9

3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(4-methoxybenzoyl)-1H-pyrazole

Cat. No.: B3004372
CAS No.: 477713-40-9
M. Wt: 418.88
InChI Key: PLTPMZNHUAUZBF-UHFFFAOYSA-N
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Description

3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(4-methoxybenzoyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(4-methoxybenzoyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylmethanol, 2-hydroxybenzaldehyde, and 4-methoxybenzoyl chloride.

    Formation of Intermediate Compounds: The initial step involves the reaction of 4-chlorophenylmethanol with 2-hydroxybenzaldehyde to form an intermediate compound through a condensation reaction.

    Cyclization: The intermediate compound undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

    Final Product Formation: The final step involves the acylation of the pyrazole ring with 4-methoxybenzoyl chloride to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(4-methoxybenzoyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.

Scientific Research Applications

3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(4-methoxybenzoyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(4-methoxybenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-(4-methoxybenzoyl)-1H-pyrazole can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares the chlorophenyl and methoxyphenyl groups but differs in the presence of a propenone moiety instead of the pyrazole ring.

    4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole: This compound has a similar pyrazole ring structure but lacks the methoxybenzoyl group.

    3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-2-propen-1-one: This compound contains a hydroxy group on the phenyl ring and a propenone moiety, making it structurally similar but functionally different.

Properties

IUPAC Name

[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-29-20-12-8-18(9-13-20)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)30-16-17-6-10-19(25)11-7-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTPMZNHUAUZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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